molecular formula C18H18N6NaO5S2 B193749 Cefamandole sodium CAS No. 30034-03-8

Cefamandole sodium

Cat. No.: B193749
CAS No.: 30034-03-8
M. Wt: 485.5 g/mol
InChI Key: SZKYIAIRBIWMNE-CFOLLTDRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cefamandole sodium involves several key steps:

    Starting Materials: The synthesis begins with 7-aminocephalosporanic acid and 5-mercapto-1-methyltetrazole.

    Catalyst: A boron trifluoride acetonitrile complex is used as a catalyst.

    Reaction Conditions: The mixture is heated and stirred, followed by cooling and processing to obtain an intermediate compound.

    Reflux Reaction: The intermediate undergoes a heating reflux reaction with a silanization agent until the solution is clear.

    Chloroformylation: N,N-dimethylaniline is added under inert gas protection, followed by the dropwise addition of (D)-(-)-O-formylmandeloyl chloride for chloroformylation.

    Hydrolysis: Water is added for hydrolysis, and the pH is adjusted to 5.0-7.5 using a sodium bicarbonate or sodium carbonate solution.

    Separation and Crystallization: The organic layer is separated, and ethyl acetate is added to the water layer. The pH is adjusted to 0.5-1.5 to obtain a cephamandole solution, which is then decolorized and dehydrated.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, with optimizations to improve yield, reduce impurities, and enhance solvent recovery and reuse .

Chemical Reactions Analysis

Types of Reactions: Cefamandole sodium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.

Major Products: The major products formed from these reactions include various cefamandole derivatives with modified functional groups, enhancing its antibacterial properties .

Scientific Research Applications

Cefamandole sodium has a wide range of scientific research applications:

Mechanism of Action

Cefamandole sodium exerts its antibacterial effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The compound disrupts the synthesis of the peptidoglycan layer of bacterial cell walls, which is essential for bacterial survival .

Comparison with Similar Compounds

  • Cephalothin
  • Cephaloridine
  • Cefazolin

Comparison: Cefamandole sodium is unique among cephalosporins due to its high potency against gram-negative bacteria and its ability to inhibit Enterobacter and strains of indole-positive Proteus, which are traditionally resistant to cephalosporins. Compared to cephalothin, cephaloridine, and cefazolin, this compound has a broader spectrum of activity and is more effective against resistant bacterial strains .

Biological Activity

Cefamandole sodium is a second-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is primarily used to treat infections caused by susceptible strains of bacteria, including those affecting the skin, bones, joints, urinary tract, and lower respiratory tract. This article examines the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and specific case studies.

This compound exerts its antibacterial effects through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall, disrupting the transpeptidation process essential for cell wall integrity. This action leads to cell lysis and death, particularly effective against both Gram-positive and Gram-negative organisms .

Pharmacodynamics

Cefamandole demonstrates a bactericidal effect against a wide range of pathogens. Its spectrum includes:

  • Gram-positive bacteria : Highly effective against Staphylococcus aureus and Streptococcus species.
  • Gram-negative bacteria : Effective against Escherichia coli and Klebsiella pneumoniae but less effective against Pseudomonas aeruginosa .

Table 1: Minimum Inhibitory Concentrations (MIC) of Cefamandole

Bacterial StrainMIC (mg/L)
Staphylococcus aureus0.25 - 2
Escherichia coli0.5 - 4
Klebsiella pneumoniae1 - 8
Pseudomonas aeruginosa>100

Clinical Efficacy

Case Study Evaluations :

  • Open-heart Surgery Prophylaxis :
    A randomized study compared cefamandole nafate with cefuroxime sodium and cefazolin sodium in 903 patients undergoing elective open-heart surgery. The study found no significant differences in infection rates or serious complications among the three antibiotics, suggesting comparable efficacy in preventing postoperative infections .
  • Pediatric Population :
    In a study focusing on pediatric patients, cefamandole demonstrated an overall efficacy rate of 97% in treating various infections. Side effects were minimal, with vascular pain reported in a small number of cases .
  • Intracellular Activity :
    Research highlighted cefamandole's enhanced intracellular activity against phagocytosed E. coli compared to its extracellular effects. At concentrations up to 16 times the minimum bactericidal concentration (MBC), cefamandole achieved a reduction of intracellular bacteria by 32% to 90% .

Comparative Studies

Cefamandole's activity was compared with other antibiotics in various studies:

  • Cefuroxime vs. Cefamandole : Cefuroxime was found to be less expensive and had similar efficacy compared to cefamandole in preventing infections during surgery .
  • Cefamandole vs. Ampicillin : A clinical trial indicated that cefamandole was as effective as ampicillin for treating pneumonia and purulent tracheobronchitis, with high cure rates observed in both treatment groups .

Safety Profile

Cefamandole has been associated with some adverse effects, including:

  • Vascular pain at the injection site.
  • Potential nephrotoxicity when used with other nephrotoxic agents .
  • Disulfiram-like reactions when ingested with alcohol due to elevated acetaldehyde levels .

Properties

Key on ui mechanism of action

Like all beta-lactam antibiotics, cefamandole binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefamandole interferes with an autolysin inhibitor.

CAS No.

30034-03-8

Molecular Formula

C18H18N6NaO5S2

Molecular Weight

485.5 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C18H18N6O5S2.Na/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/t11-,13-,16-;/m1./s1

InChI Key

SZKYIAIRBIWMNE-CFOLLTDRSA-N

SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-].[Na+]

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)O.[Na]

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)O.[Na]

Appearance

White to Pale Yellow Solid

melting_point

182-184

Key on ui other cas no.

30034-03-8

physical_description

Solid

Pictograms

Irritant; Health Hazard

Purity

> 95%

quantity

Milligrams-Grams

solubility

5.81e-01 g/L

Synonyms

(6R,7R)-7-[[(2R)-2-Hydroxy-2-phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt;  Sodium Cefamandole; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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